![molecular formula C31H48O2 B1139366 Oleanolic acid derivative 1 CAS No. 1724-18-1](/img/structure/B1139366.png)
Oleanolic acid derivative 1
Overview
Description
Oleanolic acid derivative 1 is a novel triterpenoid-steroid hybrid molecule . It is a derivative of Oleanolic acid (OA), a pentacyclic triterpenoid widely found in plants . OA has demonstrated potential therapeutic effects on different diseases and their symptoms .
Synthesis Analysis
There have been advances in the design and synthesis of chemical derivatives of OA to enhance its solubility, bioavailability, and potency . For instance, a series of oleanolic acid derivative–chalcone conjugates were designed and synthesized as α-glucosidase inhibitors .Molecular Structure Analysis
The molecular structure of OA is based on a carboxylic functionalization on C-10 of β- and α-amyrin . The molecular formula and weight of OA are C30H48O3 and 456.70 g/mol respectively .Chemical Reactions Analysis
OA serves as a framework for the development of novel semi-synthetic triterpenoids . Chemical modifications of OA have led to the development of a number of derivatives such as 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) which is over 200,000 times more potent than the parent oleanolic acid .Physical And Chemical Properties Analysis
OA and related triterpenes are poorly soluble in aqueous mediums and many common organic solvents such as n-hexane . This has led to a number of approaches to enhance its biopharmaceutical properties .Scientific Research Applications
Hepatoprotective Effects : Oleanolic acid and its derivatives have demonstrated significant hepatoprotective properties, making them potentially beneficial for liver health (Pollier & Goossens, 2012).
Anti-Inflammatory and Antioxidant Properties : These compounds exhibit anti-inflammatory and antioxidant activities, which can be useful in the treatment of various chronic conditions (Ayeleso, Matumba, & Mukwevho, 2017).
Anticancer Activities : Oleanolic acid and its synthetic derivatives, such as CDDO and its esters, have shown potential in preventing and treating cancer, impacting multiple signaling pathways in tumor cells (Shanmugam et al., 2014).
Anti-Diabetic Effects : These compounds are promising for the treatment and management of type 2 diabetes and its complications, as they can improve insulin signaling and reduce hyperglycemia (Camer, Yu, Szabo, & Huang, 2014).
Inhibition of α-Glucosidase : Oleanolic acid derivatives have been found to inhibit α-glucosidase, an enzyme relevant in the management of diabetes and obesity (Ali, Jahangir, ul Hussan, & Choudhary, 2002).
Antimicrobial Activity : Some derivatives of oleanolic acid have shown potent antimicrobial activity against oral pathogens, suggesting their potential application in dental health (Capel et al., 2011).
Neurological Applications : Oleanolic acid has demonstrated neurotrophic effects and the ability to promote neuronal differentiation, indicating potential applications in neurological disorders (Jo, Wang, Kim, Lee, & Son, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
OA and its derivatives are important candidates in the search for alternative therapy in the treatment and management of chronic diseases . There is a surge of interest in the therapeutic potential of OA in the prevention and management of chronic diseases . The development of new anti-liver cancer drugs with reliable effects is of great significance for the adjuvant treatment of early liver cancer surgery and the conservative treatment of advanced liver cancer .
properties
IUPAC Name |
methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bS)-5a,5b,10,10,13b-pentamethyl-3-propan-2-ylidene-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O2/c1-20(2)21-11-13-28(5)22(21)12-14-30(7)25(28)10-9-23-24-19-27(3,4)15-17-31(24,26(32)33-8)18-16-29(23,30)6/h9,22,24-25H,10-19H2,1-8H3/t22-,24-,25+,28-,29+,30+,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPWKRLDGMBGCA-BUESHWSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC2(C1CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201099854 | |
Record name | Benzo[3,4]-18-norpregna-3,5,17(20)-triene-3(2′H)-carboxylic acid, 3′,4′,5′,6′-tetrahydro-4′,4′,9,14,20-pentamethyl-, methyl ester, (3β,4β,8α,9β,10α,13α,14β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201099854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oleanolic acid derivative 1 | |
CAS RN |
1724-18-1 | |
Record name | Benzo[3,4]-18-norpregna-3,5,17(20)-triene-3(2′H)-carboxylic acid, 3′,4′,5′,6′-tetrahydro-4′,4′,9,14,20-pentamethyl-, methyl ester, (3β,4β,8α,9β,10α,13α,14β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1724-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[3,4]-18-norpregna-3,5,17(20)-triene-3(2′H)-carboxylic acid, 3′,4′,5′,6′-tetrahydro-4′,4′,9,14,20-pentamethyl-, methyl ester, (3β,4β,8α,9β,10α,13α,14β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201099854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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